molecular formula C5H5F3O2 B3260052 1,1,1-Trifluoro-4-methoxy-3-butene-2-one CAS No. 326894-81-9

1,1,1-Trifluoro-4-methoxy-3-butene-2-one

Cat. No.: B3260052
CAS No.: 326894-81-9
M. Wt: 154.09 g/mol
InChI Key: CLJVQGUCDLUZJN-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4-methoxy-3-butene-2-one is an organic compound with the molecular formula C5H5F3O2 It is characterized by the presence of trifluoromethyl and methoxy groups attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-4-methoxy-3-butene-2-one can be synthesized through several methods. One common approach involves the reaction of vinyl ethyl ether with trifluoroacetic anhydride in the presence of a base such as triethylamine. This reaction is typically carried out in a continuous reactor to ensure efficient production .

Industrial Production Methods

In industrial settings, the continuous synthesis method is preferred due to its efficiency and scalability. The raw materials, including vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, are continuously introduced into a reactor where the reaction takes place under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-methoxy-3-butene-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Phenylmagnesium Bromide: Used in substitution reactions.

    Organozinc Compounds: Used in addition reactions.

Major Products Formed

    Substitution Products: Resulting from reactions with phenylmagnesium bromide.

    Addition Products: Resulting from reactions with organozinc compounds.

Scientific Research Applications

1,1,1-Trifluoro-4-methoxy-3-butene-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-methoxy-3-butene-2-one involves its reactivity with various nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophilic attack. The methoxy group can participate in various chemical transformations, further expanding the compound’s reactivity profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-4-methoxy-3-butene-2-one is unique due to the presence of both trifluoromethyl and methoxy groups, which impart distinct chemical properties and reactivity patterns. This combination makes it a valuable compound for various synthetic and industrial applications.

Properties

CAS No.

326894-81-9

Molecular Formula

C5H5F3O2

Molecular Weight

154.09 g/mol

IUPAC Name

1,1,1-trifluoro-4-methoxybut-3-en-2-one

InChI

InChI=1S/C5H5F3O2/c1-10-3-2-4(9)5(6,7)8/h2-3H,1H3

InChI Key

CLJVQGUCDLUZJN-UHFFFAOYSA-N

SMILES

COC=CC(=O)C(F)(F)F

Isomeric SMILES

CO/C=C/C(=O)C(F)(F)F

Canonical SMILES

COC=CC(=O)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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